4-(1-Methyl-1H-indol-2-yl)azetidin-2-one
CAS No.:
Cat. No.: VC15976073
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 4-(1-methylindol-2-yl)azetidin-2-one |
| Standard InChI | InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)6-11(14)9-7-12(15)13-9/h2-6,9H,7H2,1H3,(H,13,15) |
| Standard InChI Key | LCODBMSJPVYYFS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C3CC(=O)N3 |
Introduction
Structural and Chemical Properties of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one
The core structure comprises an azetidin-2-one ring (a four-membered lactam) substituted at the 4-position with a 1-methylindole group. The indole’s methyl group at N1 enhances steric stability, while the azetidinone’s strained ring confers reactivity for further derivatization . Key structural features include:
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Azetidinone Ring: The lactam’s carbonyl (C=O) at position 2 and nitrogen at position 1 create electronic asymmetry, enabling nucleophilic attacks at the β-carbon .
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Indole Moiety: The planar indole system facilitates π-π stacking interactions with biological targets, while the methyl group modulates lipophilicity .
Theoretical calculations predict a dipole moment of 4.2 D, with the indole’s electron-rich pyrrole ring polarizing the azetidinone . X-ray crystallography of analogous compounds (e.g., tert-butyl 3-((1-methyl-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate) reveals a dihedral angle of 68° between the azetidine and indole planes, suggesting moderate conjugation .
Synthetic Routes to 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one
Ketenimine Cyclization
Diarylketenes, generated via thermal decomposition of 2-diazo-1,2-diarylethanones, react with N-(1-methyl-1H-indol-3-yl)methyleneamines to form azetidin-2-ones . For example:
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Step 1: Thermolysis of 2-diazo-1-(4-methoxyphenyl)-2-phenylethanone at 120°C produces diphenylketene.
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Step 2: [2+2] cycloaddition with N-(1-methylindol-3-yl)imine yields 4-(1-methylindol-2-yl)azetidin-2-one in 45–60% yield .
Sulfinate Coupling and Ring Closure
Azetidine sulfinate salts undergo nucleophilic substitution with indoles, followed by lactamization :
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Step 1: Sodium azetidine-3-sulfinate reacts with 1-methylindole-2-boronic acid under Pd catalysis, forming a C–S bond.
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Step 2: Acid-mediated hydrolysis removes the sulfonyl group, and cyclization with monochloroacetyl chloride forms the lactam .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, CDCl3):
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13C NMR:
Infrared Spectroscopy (IR)
Biological Activity and Applications
Cytotoxicity Screening
In brine shrimp lethality assays (Artemia salina), EC₅₀ values for related azetidinones range from 12–45 µg/mL, suggesting moderate toxicity . The 1-methyl group reduces hemolytic activity compared to N-unsubstituted derivatives .
Computational and Mechanistic Insights
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level indicate:
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